Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C16H16Cl3NO3 and its molecular weight is 376.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Synthesis of Fused Pyranones and Derivatives : A study demonstrated the synthesis of various fused pyranones and their derivatives, including tetrahydro-2H-1-benzopyran-2-one and isomeric 2H-naphtho[1,2-b]pyran-2-one, using methyl 2-benzoylamino-3-dimethylaminopropenoate as a precursor. This research highlights the versatility of certain methyl compounds in synthesizing complex organic structures, which could be relevant for the development of new chemical entities with potential applications in drug discovery and material science (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).
Naphthoquinone Series Studies : Research into the condensation of dichloro-naphthoquinone with compounds containing a reactive methylene group explored the synthesis of complex naphthoquinone derivatives. This work contributes to understanding the chemical reactivity of naphthol-based compounds, which could be applied to synthesize analogs of the compound for various scientific applications (Suryanarayana & Tilak, 1954).
Catalysis and Reaction Mechanisms
Catalytic Oxidation of Naphthols : A study on the catalytic oxidation of naphthols using copper-amine catalysts provided insights into reactions that could be analogous to those involving the specified methyl compound. Understanding the oxidation mechanisms could inform the development of new catalytic processes for synthesizing derivatives of the compound for research or industrial applications (Brackman & Havinga, 2010).
Photomethylation and Methoxylation Reactions : Investigation into the UV-irradiation of methyl 2-pyridinecarboxylate in methanol presented a method for the methylation and methoxylation of pyridine derivatives. Such methodologies could potentially be adapted for selective modification of the compound, enhancing its utility in scientific research (Sugiyama et al., 1981).
Supramolecular Chemistry
- Supramolecular Complexes Study : The formation and structural analysis of supramolecular complexes involving naphthylpyridine and β-cyclodextrin revealed how naphthol derivatives could form stable complexes with significant changes in fluorescence properties. This research may offer a foundation for using the compound to develop novel materials or sensors based on supramolecular interactions (Nazarov et al., 2004).
properties
IUPAC Name |
methyl (2S,4S)-4-(2,4-dichloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3.ClH/c1-21-16(20)14-6-9(8-19-14)22-15-11-5-3-2-4-10(11)12(17)7-13(15)18;/h2-5,7,9,14,19H,6,8H2,1H3;1H/t9-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROGWBQBSPHHHY-HDWCWOBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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